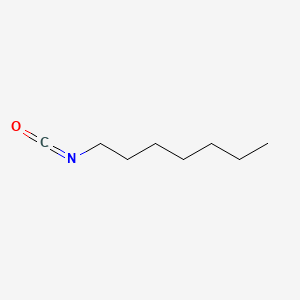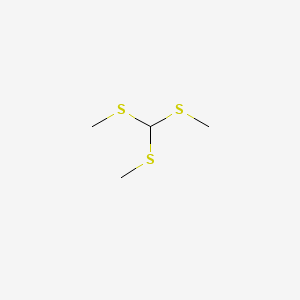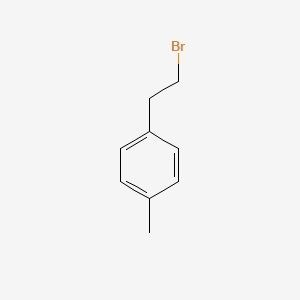
1-(2-Bromoethyl)-4-methylbenzene
説明
1-(2-Bromoethyl)-4-methylbenzene is a halogenated organic compound. It is also known by its IUPAC name, 3-Fluoro-1-(2-bromoethyl)benzene. The compound is prepared by reacting 1-bromo-2 .
Synthesis Analysis
The synthesis of similar compounds involves multi-step processes, such as the two-step synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones, employing condensation and cyclization reactions . These methods highlight the versatility and complexity of synthesizing related phenyl-ethanone derivatives.Molecular Structure Analysis
Investigations into the molecular structure of related compounds, such as enaminones and other bromophenyl ethanones, reveal detailed hydrogen-bonding patterns and structural stability through intra- and intermolecular interactions. These studies contribute to understanding the geometric and electronic structure of 1-(2-Bromoethyl)-4-methylbenzene and similar molecules .Chemical Reactions Analysis
Chemical reactions involving 1-(2-Bromoethyl)-4-methylbenzene derivatives often explore the reactivity of bromo and ethanone groups. For example, the synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) via the Delépine reaction demonstrates the reactivity of brominated ethanones under specific conditions .Physical And Chemical Properties Analysis
The physical properties of related compounds, such as solubility, melting points, and crystalline structures, are often characterized using various analytical techniques. The chemical properties, including reactivity, stability, and electronic structure of 1-(2-Bromoethyl)-4-methylbenzene derivatives, are crucial for their applications in synthesis and material science.科学的研究の応用
1. Electrochemical Bromofunctionalization of Alkenes
- Application Summary: This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor. Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
- Methods of Application: The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
- Results: Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .
2. Synthesis of Masked β-Formylethyl Group
- Application Summary: 2-(2-Bromoethyl)-1,3-dioxane provides a useful means of introducing a masked β-formylethyl group. The dioxane is more stable to acid, and the Grignard is thermally stable .
- Methods of Application: Reaction of the Grignard with an acid chloride gives the ketone in high yield without further reaction to the tertiary alcohol. Subsequent hydrolysis of the 1,3-dioxane gives the β-ketoaldehyde .
- Results: It is also used as a pharmaceutical intermediate .
3. Synthesis of Biphenylethane Derivatives
- Application Summary: The symmetric biphenylethane derivatives without an EWG were obtained successfully as reference compounds starting from 1,2-bis (4-bromophenyl)ethane .
- Methods of Application: Amine-functionalized derivatives are directly obtained through Sonogashira coupling between the bromophenyl compound and commercially available ethynylaniline .
- Results: The research did not provide specific results or outcomes .
4. Applications in Pharmaceutical Synthesis
- Application Summary: (2-Bromoethyl)benzene plays a crucial role in pharmaceutical synthesis, particularly in the creation of antimicrobial agents .
- Methods of Application: In a recent study, researchers utilized (2-Bromoethyl)benzene as a reactant to synthesize small β-peptidomimetics, which are molecular structures mimicking the function of natural peptides. The synthesis involved reacting methyl cyanoacetate with (2-Bromoethyl)benzene in the presence of sodium methoxide in methanol .
- Results: This reaction yielded Methyl α-cyano-α-(2-phenylethyl)benzenebutanoate with a high yield of 98%. The resulting compound served as a key intermediate in the production of β-peptidomimetics. These β-peptidomimetics were designed based on a pharmacophore model derived from short cationic antimicrobial peptides. They possessed a net positive charge and an amphipathic structure, consisting of lipophilic β2,2-amino acid coupled with a C-terminal L-arginine amide residue .
5. Synthesis of β-Peptidomimetics
- Application Summary: (2-Bromoethyl)benzene has been used in the synthesis of small β-peptidomimetics, which are molecular structures that mimic the function of natural peptides .
- Methods of Application: The synthesis involved reacting methyl cyanoacetate with (2-Bromoethyl)benzene in the presence of sodium methoxide in methanol .
- Results: This reaction yielded Methyl α-cyano-α-(2-phenylethyl)benzenebutanoate with a high yield of 98%. The resulting compound served as a key intermediate in the production of β-peptidomimetics .
6. Synthesis of 1-(2-Bromoethyl)-1H-pyrrole
- Application Summary: 1-(2-Bromoethyl)-1H-pyrrole is a compound that can be synthesized from 1-(2-Bromoethyl)-4-methylbenzene .
- Methods of Application: The specific methods of synthesis are not provided in the source .
- Results: The resulting compound, 1-(2-Bromoethyl)-1H-pyrrole, can be used in further chemical reactions .
Safety And Hazards
特性
IUPAC Name |
1-(2-bromoethyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZCKSJRRRXZEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341156 | |
| Record name | 4-Methylphenethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-4-methylbenzene | |
CAS RN |
6529-51-7 | |
| Record name | 4-Methylphenethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylphenethyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



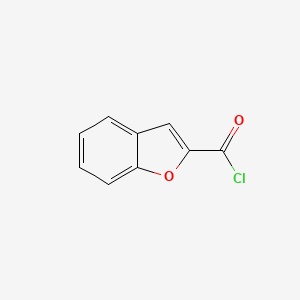
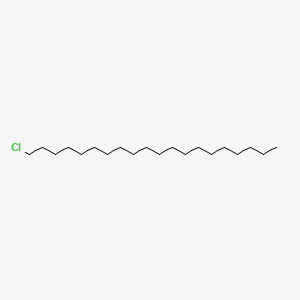
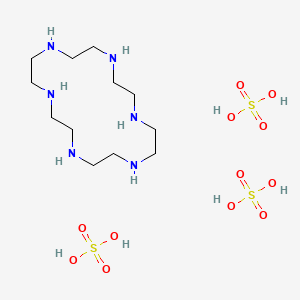
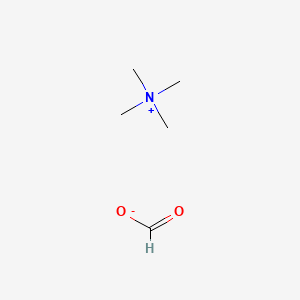
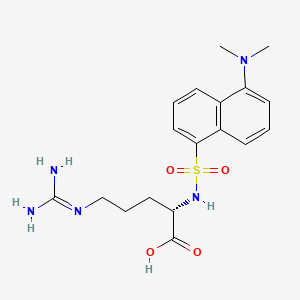
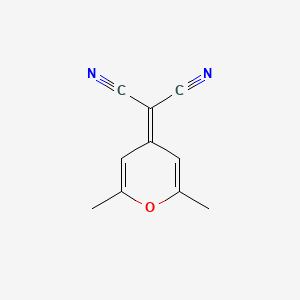
![1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1581974.png)
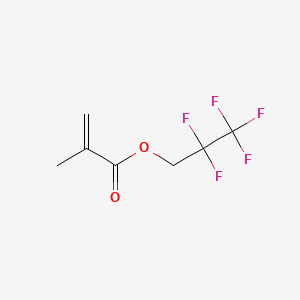
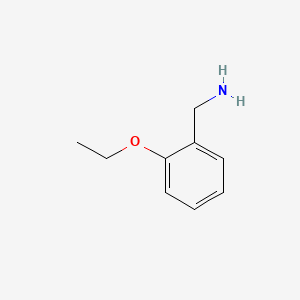


![1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane](/img/structure/B1581981.png)
